7beta,27-Dihydroxycholesterol
Overview
Description
7beta,27-Dihydroxycholesterol is an oxysterol, a type of oxygenated derivative of cholesterol. Oxysterols are known for their potent biological activities and are more water-soluble than cholesterol due to their additional polar functional groups . This compound is specifically characterized by hydroxyl groups at the 7th and 27th positions on the cholesterol backbone .
Mechanism of Action
Target of Action
The primary target of 7beta,27-Dihydroxycholesterol is GPR183 . GPR183, also known as EBI2, is a G protein-coupled receptor that plays a crucial role in the immune system’s response to inflammation and infection .
Mode of Action
This compound acts as an agonist for the GPR183 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the GPR183 receptor, activating it .
Biochemical Pathways
These pathways play a role in immune cell migration and positioning within secondary lymphoid organs .
Pharmacokinetics
As a cholesterol derivative, it is likely to follow similar pharmacokinetic properties as other sterols .
Result of Action
The activation of the GPR183 receptor by this compound influences the migration and positioning of immune cells. This can impact the body’s immune response to inflammation and infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other signaling molecules, the physiological state of the body, and the presence of diseases or conditions that may alter the function of the GPR183 receptor or the immune response .
Biochemical Analysis
Biochemical Properties
7beta,27-Dihydroxycholesterol is a potent and selective activator of RORγt . It has been shown to interact with various biomolecules, including enzymes and proteins, to exert its effects . For instance, it promotes the differentiation of mouse and human CD4+ Th17 cells .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it increases the production of IL-17, which is dependent on CYP27A1 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a chemoattractant to lymphocytes expressing the G protein-coupled receptor Epstein-Barr virus-induced gene 2 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that it induces IL-17 production in mice when administered subcutaneously .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7beta,27-Dihydroxycholesterol can be synthesized through enzymatic hydroxylation of cholesterol. The enzyme cholesterol 27-hydroxylase (CYP27A1) catalyzes the first step in the alternative bile acid synthesis pathway, producing 27-hydroxycholesterol from cholesterol. Further oxidation at the 7th position yields this compound .
Industrial Production Methods: Industrial production of this compound typically involves biotechnological processes using genetically engineered microorganisms that express the necessary enzymes for hydroxylation. These processes are optimized for high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various oxysterols.
Reduction: It can be reduced to form less oxidized derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents like acyl chlorides can be used for esterification reactions.
Major Products:
Oxidation: Further oxidized oxysterols.
Reduction: Less oxidized cholesterol derivatives.
Substitution: Esterified cholesterol derivatives.
Scientific Research Applications
7beta,27-Dihydroxycholesterol has diverse applications in scientific research:
Comparison with Similar Compounds
- 7alpha,27-Dihydroxycholesterol
- 7beta,25-Dihydroxycholesterol
- 27-Hydroxycholesterol
Comparison: 7beta,27-Dihydroxycholesterol is unique due to its specific hydroxylation pattern, which confers distinct biological activities compared to other oxysterols. For instance, while 27-hydroxycholesterol primarily influences cholesterol metabolism, this compound has a more pronounced effect on immune responses due to its interaction with retinoid-related orphan receptor gamma .
Properties
IUPAC Name |
(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-25,28-30H,5-14,16H2,1-4H3/t17-,18-,20+,21-,22+,23+,24+,25+,26+,27-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMHNAKZMGJANZ-BMOLSTJGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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